Nitrate Ionophore VI
Overview
Description
Nitrate Ionophore VI, also known as 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloeicosane, is a non-fluorescent detection and chromogenic detection compound . It is used as an ionophore for monitoring nitrate .
Molecular Structure Analysis
The molecular formula of this compound is C28H60N4O4 . Its molecular weight is 516.80 . The SMILES string representation of its structure is CCCCCCCCCCCCCCCC1CONCCCNOCCCONCCCNOC1
.
Physical and Chemical Properties Analysis
This compound is a white waxy solid . It is soluble in DMSO and THF . It should be stored at 2-8°C .
Scientific Research Applications
1. Detection in Soil
- Nitrate Ionophore VI is utilized in a lab-on-a-chip system for sensing soil macronutrients, specifically nitrate and potassium. This innovation employs MTDAN ionophore, this compound, and 18crown6 ether in a PVC/DOS matrix with piezoresitive silicon oxide cantilevers for high sensitivity. This portable system is significant for on-field soil analysis (Patkar, Ashwin, & Rao, 2016).
2. Potentiometric Nitrate Sensors
- This compound is used in the fabrication of polymeric membrane nitrate-selective electrodes. These electrodes, enhanced by urea-based tripodal ionophores, demonstrate improved selectivity for nitrate over halides due to additional anion–π interactions. Such sensors are effective in a wide pH range and have been successful in determining nitrate in various water samples, showcasing their versatility in environmental monitoring (Li et al., 2020).
3. Optical Chemical Sensors
- The application of this compound extends to the development of optical chemical sensors for selective nitrate ion detection. These sensors involve a poly(vinylchloride) membrane containing a nitrate-selective ionophore, facilitating the detection of nitrate ions through changes in the membrane's proton concentration (Lumpp, Reichert, & Ache, 1992).
4. Water Quality Analysis
- This compound plays a critical role in water analysis, particularly in the potentiometric detection of nitrite, demonstrating high selectivity and sensitivity. This advancement in ionophore technology has significant implications for aquatic environment studies, contributing to enhanced methodologies for water quality assessment (Néel, 2015).
5. Environmental Monitoring
- In environmental monitoring, this compound is key in developing low-cost, selective sensors, such as self-assembled graphene microelectrode arrays. These arrays, coated with nitrate ionophore film, showcase high sensitivity and reproducibility for nitrate detection, emphasizing their potential in tracking environmental pollutants (Wang, Kim, & Cui, 2019).
Mechanism of Action
Target of Action
Nitrate Ionophore VI primarily targets nitrate ions . It plays a significant role in facilitating the movement of these ions across cellular membranes, contributing to the regulation of nitrate ion concentration within the cell .
Mode of Action
The mechanism of action of this compound involves specific interactions with nitrate ions . It enables their transport across lipid bilayers, effectively acting as a carrier for these ions . This interaction and transport mechanism results in changes in the intracellular concentration of nitrate ions .
Biochemical Pathways
It is known that the compound’s activity can influence the balance of nitrate ions within cells . This can have downstream effects on various cellular processes that depend on nitrate ion concentrations.
Result of Action
The primary result of this compound’s action is the facilitated transport of nitrate ions across cellular membranes . This can lead to changes in the intracellular concentration of these ions, potentially influencing various cellular processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment may affect the ionophore’s ability to bind to and transport nitrate ions . Additionally, the presence of other ions in the environment could potentially interfere with the ionophore’s selectivity and efficiency .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
9-hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetrazacycloicosane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H60N4O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-28-26-35-31-22-16-20-29-33-24-18-25-34-30-21-17-23-32-36-27-28/h28-32H,2-27H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQESDIIOYWZCLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CONCCCNOCCCONCCCNOC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H60N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746785 | |
Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1196157-85-3 | |
Record name | 9-Hexadecyl-1,7,11,17-tetraoxa-2,6,12,16-tetraazacycloicosane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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